molecular formula C23H26N2O4S B099285 Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate CAS No. 16044-24-9

Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate

Cat. No.: B099285
CAS No.: 16044-24-9
M. Wt: 426.5 g/mol
InChI Key: VUFBTYDTQCZLCG-UHFFFAOYSA-M
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Description

Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, phenylmethanol, and cyclohexadiene derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) and bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including its role as an anti-cancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, bis[4-(dimethylamino)phenyl]-
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate stands out due to its unique chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

16044-24-9

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

VUFBTYDTQCZLCG-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-]

16044-24-9

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Related CAS

10309-95-2 (Parent)

Origin of Product

United States

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